1-(1,1-Dioxothiolan-2-yl)ethanone
Description
1-(1,1-Dioxothiolan-2-yl)ethanone is a ketone derivative featuring a tetrahydrothiophene-1,1-dioxide (1,1-dioxothiolan) ring substituted at the 2-position with an acetyl group. The sulfone group (S=O₂) in the dioxothiolan moiety imparts significant polarity and electron-withdrawing effects, influencing the compound’s reactivity and physical properties.
Molecular Formula: C₅H₈O₃S
Molecular Weight: ~148.18 g/mol
Key Features:
- Sulfone group enhances polarity and stability.
- The acetyl group at position 2 of the dioxothiolan ring may increase electrophilicity, facilitating nucleophilic reactions.
Properties
CAS No. |
101457-57-2 |
|---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-2-yl)ethanone |
InChI |
InChI=1S/C6H10O3S/c1-5(7)6-3-2-4-10(6,8)9/h6H,2-4H2,1H3 |
InChI Key |
MTVQHFPAKJKTQC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCS1(=O)=O |
Canonical SMILES |
CC(=O)C1CCCS1(=O)=O |
Synonyms |
Ethanone, 1-(tetrahydro-1,1-dioxido-2-thienyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Sulfone vs.
- Dioxolane vs. Dioxothiolan: The dioxolane ring in 1-Cycloheptyl-2-(1,3-dioxolan-2-yl)ethanone lacks sulfur, resulting in lower molecular weight and different electronic effects compared to the sulfone-containing analog .
- Aromatic vs. Aliphatic Substituents: Aromatic ethanones (e.g., nitro-phenyl derivatives) exhibit UV absorption and conjugation useful in photochemical applications, whereas aliphatic substituents (e.g., cycloheptyl) may enhance lipid solubility .
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